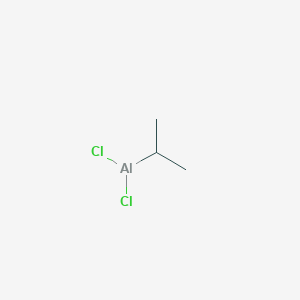

Dichloro(propan-2-yl)alumane

Description

Properties

CAS No. |

14031-62-0 |

|---|---|

Molecular Formula |

C3H7AlCl2 |

Molecular Weight |

140.97 g/mol |

IUPAC Name |

dichloro(propan-2-yl)alumane |

InChI |

InChI=1S/C3H7.Al.2ClH/c1-3-2;;;/h3H,1-2H3;;2*1H/q;+2;;/p-2 |

InChI Key |

FLFGMNFGOKXUQY-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)[Al](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloro Propan 2 Yl Alumane

Established Synthetic Routes and Reaction Pathways

The synthesis of dichloro(propan-2-yl)alumane can be approached through several established routes common in organoaluminum chemistry. These methods primarily involve the reaction of an aluminum source with an isopropyl group donor.

One of the principal pathways is the reaction of aluminum trichloride (B1173362) with an isopropylating agent. A common approach in organometallic synthesis involves the use of Grignard reagents or organolithium compounds. However, a more direct route is the Friedel-Crafts type reaction where benzene (B151609) can be treated with isopropyl chloride in the presence of aluminum trichloride. chegg.com While this specific example focuses on the alkylation of benzene, the underlying chemistry of activating an alkyl halide with aluminum trichloride is relevant.

Another fundamental method is the direct reaction of aluminum metal with an alkyl halide. This approach is used industrially for the synthesis of simple aluminum alkyls. For instance, ethylaluminum sesquichloride is prepared by reacting aluminum powder with ethyl chloride. A similar principle can be applied to the synthesis of this compound using isopropyl chloride.

The synthesis of the related compound, aluminum isopropoxide, also provides insights into the reactivity of aluminum with isopropyl groups. Aluminum isopropoxide is commercially prepared by the reaction of isopropyl alcohol with either aluminum metal or aluminum trichloride. wikipedia.org The direct reaction with aluminum metal often requires an initiator, such as a small amount of mercuric chloride or iodine, to break through the passivating aluminum oxide layer on the metal surface. wikipedia.orgyoutube.com

| Synthetic Route | Reactants | General Reaction | Key Considerations |

| From Aluminum Trichloride | Aluminum trichloride, Isopropylating agent (e.g., Grignard reagent) | AlCl₃ + i-PrMgX → i-PrAlCl₂ + MgXCl | Requires preparation of the organometallic reagent. |

| Direct Reaction | Aluminum metal, Isopropyl chloride | 2Al + 3(CH₃)₂CHCl → (i-Pr)₃Al₂Cl₃ | Can be catalyzed to improve reaction initiation. |

| From Aluminum Trichloride | Aluminum trichloride, Isopropyl alcohol | AlCl₃ + (CH₃)₂CHOH → i-PrAlCl₂ + HCl | This is a plausible but less common route for the dichloroalane. |

Innovations in Preparative Methods and Yield Optimization

Innovations in the synthesis of organoaluminum compounds often focus on improving safety, sustainability, and efficiency. In the context of reactions involving aluminum metal, a significant innovation is the use of alternative activators to replace hazardous mercury compounds. For the related synthesis of aluminum isopropoxide, gallium has been shown to be an effective catalyst. sciencemadness.org This approach avoids the use of toxic mercuric chloride and the subsequent difficult removal of mercury from the product. google.com

Yield optimization in these syntheses is highly dependent on the purity of the reactants and the reaction conditions. For instance, the synthesis of aluminum isopropoxide is sensitive to the presence of water, which can negatively impact the yield. youtube.com Ensuring anhydrous conditions is therefore a critical step in optimizing the yield of this compound. The use of high-purity aluminum and isopropyl alcohol is also crucial for achieving high-purity products. guidechem.com

Influence of Reaction Conditions on Product Purity and Isomer Distribution

The conditions under which the synthesis of this compound is carried out have a profound impact on the purity of the product and the potential for side reactions. Key parameters that must be carefully controlled include temperature, solvent, and the stoichiometry of the reactants.

The reaction between aluminum and isopropyl alcohol to form aluminum isopropoxide is exothermic, and controlling the reaction temperature is essential to prevent the reaction from becoming too vigorous. google.com This is a critical consideration for the synthesis of this compound, as poor temperature control can lead to the formation of byproducts.

The stoichiometry of the reactants is crucial for controlling the product distribution. In Friedel-Crafts type reactions, for example, using an excess of the alkylating agent can lead to dialkylation or polyalkylation of the aromatic substrate. chegg.com In the synthesis of this compound from aluminum trichloride, controlling the ratio of the isopropylating agent is key to obtaining the desired product.

| Reaction Parameter | Influence on Synthesis | Example from Related Syntheses |

| Temperature | Controls reaction rate and exothermicity. | Heating to 88-150°C is required to initiate the reaction between aluminum and isopropyl alcohol. google.com |

| Catalyst | Initiates the reaction by breaking the aluminum oxide layer. | Mercuric chloride or iodine are traditionally used; gallium is a modern alternative. wikipedia.orgsciencemadness.org |

| Reactant Purity | High-purity reactants lead to higher purity products. | Water content in isopropyl alcohol can significantly hinder the reaction. guidechem.com |

| Stoichiometry | Determines the final product in multi-step reactions. | In Friedel-Crafts reactions, the ratio of reactants controls the degree of alkylation. chegg.com |

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from the laboratory bench to larger quantities for research applications presents several challenges. One of the primary concerns is the management of the heat generated during the reaction. As mentioned, the reaction of aluminum with isopropyl derivatives can be highly exothermic, and this becomes more difficult to control on a larger scale. google.com Proper cooling and reactor design are essential to maintain a safe and controlled reaction.

The handling of pyrophoric materials is another significant consideration. Organoaluminum compounds can be pyrophoric, meaning they can ignite spontaneously in air. Therefore, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon).

The purification of the final product on a larger scale can also be challenging. Distillation is a common method for purifying organoaluminum compounds, but it must be carried out under vacuum to avoid decomposition at high temperatures. The removal of solid byproducts, such as sodium chloride in Grignard-type reactions, requires filtration, which must also be performed under an inert atmosphere.

Finally, the safe handling and quenching of any unreacted starting materials or pyrophoric byproducts are critical aspects of the scale-up process.

Mechanistic Investigations of Dichloro Propan 2 Yl Alumane Reactivity

Fundamental Lewis Acidity and Coordination Chemistry Pathways

Organoaluminum compounds, including Dichloro(propan-2-yl)alumane, are potent Lewis acids. This acidity stems from the electron-deficient nature of the aluminum center, which possesses a strong tendency to accept an electron pair to achieve a stable octet configuration. The presence of two electronegative chlorine atoms on the aluminum center in this compound significantly enhances its Lewis acidic character compared to trialkylaluminum compounds.

This pronounced Lewis acidity dictates its coordination chemistry. This compound readily forms adducts with a variety of Lewis bases. Ethereal solvents like tetrahydrofuran (B95107) (THF), amines, and pyridines coordinate to the aluminum center, leading to the formation of tetrahedral complexes. This coordination is a fundamental step in many reactions where this compound is employed, as the formation of the adduct can modulate the reactivity of the aluminum reagent.

The general structure of these coordination complexes involves the aluminum atom at the center of a tetrahedron, bonded to the propan-2-yl group, two chlorine atoms, and the donor atom of the Lewis base. The strength of this coordination bond depends on the nature of the Lewis base and the steric environment around the aluminum center.

Alkylation and Halogen Exchange Reaction Mechanisms

This compound can participate in alkylation and halogen exchange reactions, which are characteristic of organometallic compounds.

Alkylation: In reactions such as the Friedel-Crafts alkylation, organoaluminum halides can act as catalysts. The mechanism involves the activation of an alkyl halide by the Lewis acidic aluminum center. For this compound, this would involve the formation of a complex with the alkyl halide, which polarizes the carbon-halogen bond and facilitates the generation of a carbocation or a carbocation-like species. This electrophile is then attacked by an aromatic ring or another nucleophile to form a new carbon-carbon bond.

Halogen Exchange: Metal-halogen exchange is a fundamental process in organometallic chemistry. In the context of this compound, this can occur when it reacts with other organometallic reagents or certain organic halides. The mechanism typically involves a four-centered transition state where the aluminum and the other metal center exchange their respective alkyl and halide ligands. The direction of the exchange is influenced by the relative electronegativities of the metals and the stabilities of the resulting organometallic species.

Detailed Kinetic and Thermodynamic Analyses of Key Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the general principles governing organoaluminum reactivity provide a framework for understanding these aspects.

Kinetics: The rates of reactions involving this compound are influenced by several factors:

Concentration of reactants: Higher concentrations generally lead to faster reaction rates.

Temperature: Reactions are typically accelerated at higher temperatures.

Solvent: The coordinating ability of the solvent can significantly impact reaction kinetics by stabilizing or destabilizing intermediates and transition states.

Steric hindrance: The bulky propan-2-yl group can influence the approach of reactants to the aluminum center.

For instance, in the reduction of a ketone, the initial coordination of the carbonyl oxygen to the aluminum center is typically a rapid pre-equilibrium. The subsequent intramolecular transfer of the isopropyl group or a hydride (if present as an impurity or from a side reaction) to the carbonyl carbon is often the rate-determining step.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For reactions involving this compound, key thermodynamic considerations include:

Bond energies: The formation of stronger bonds at the expense of weaker ones drives the reaction forward. For example, the formation of a strong Al-O bond is a major thermodynamic driving force in the reaction of this compound with oxygen-containing functional groups.

Stability of products: The formation of thermodynamically stable products, such as salts or volatile byproducts, can shift the equilibrium of a reaction.

A Japanese patent describes a process for producing 1,3-dichloro-2-propanol (B29581) from 1,3-dichloroacetone (B141476) using isopropanol (B130326) in the presence of an aluminum alkoxide catalyst. google.com This suggests a Meerwein-Pondorf-Verley-type reduction where the aluminum compound facilitates a hydride transfer. While not directly involving this compound as the starting reagent, it highlights the thermodynamic feasibility of such transformations within this class of compounds. Kinetic studies on the preparation of epichlorohydrin (B41342) from dichloropropanol (B8674427) isomers also provide insight into the reaction rates and mechanisms that can be analogous to reactions involving similar chlorinated propanol (B110389) derivatives. doi.org

Role as a Reagent in Stoichiometric and Catalytic Processes

This compound's reactivity makes it a versatile reagent in both stoichiometric and catalytic applications.

Stoichiometric Reagent: As a stoichiometric reagent, it is used in transformations where the alumane itself is consumed in the reaction. A key application is in the synthesis of other organometallic compounds through transmetalation. It can also be used to deliver the propan-2-yl group as a nucleophile to electrophilic centers, such as carbonyls or imines.

A notable example of its application is in the production of 1,3-dichloro-2-propanol. google.com In this process, an aluminum alkoxide, which can be formed in situ from a compound like this compound, is used to reduce 1,3-dichloroacetone.

Catalytic Processes: In catalytic amounts, this compound can function as a Lewis acid catalyst to activate substrates. Its strong Lewis acidity allows it to coordinate to functional groups, making them more susceptible to nucleophilic attack.

Polymerization: Organoaluminum compounds are crucial components of Ziegler-Natta catalyst systems for olefin polymerization. While trialkylaluminums and alkylaluminum halides like diethylaluminum chloride and ethylaluminum dichloride are more commonly cited, the fundamental principles of activating a transition metal precatalyst would apply to this compound as well.

Friedel-Crafts Reactions: As mentioned, it can catalyze Friedel-Crafts alkylations and acylations by activating the alkyl or acyl halide.

Other Catalytic Reactions: Its Lewis acidity can be harnessed to catalyze a range of other organic reactions, such as Diels-Alder reactions, aldol (B89426) reactions, and rearrangements, by coordinating to and activating the electrophilic component of the reaction.

The table below summarizes the key reactive roles of this compound.

| Role | Reaction Type | Mechanism Highlight |

| Lewis Acid | Coordination | Forms tetrahedral adducts with Lewis bases (e.g., ethers, amines). |

| Alkylating Agent | Nucleophilic Addition | Transfers the propan-2-yl group to electrophiles. |

| Catalyst | Friedel-Crafts Alkylation | Activates alkyl halides via Lewis acid-base interaction. |

| Catalyst | Polymerization (potential) | Component of Ziegler-Natta type catalyst systems. |

| Precursor | Halogen Exchange | Exchanges its chloro ligands with other groups. |

Catalytic Applications of Dichloro Propan 2 Yl Alumane

Olefin Polymerization Catalysis and Co-catalysis Systems

Dichloro(propan-2-yl)alumane, like other alkylaluminum halides, plays a crucial role as a co-catalyst in Ziegler-Natta polymerization systems. These systems are fundamental to the industrial production of polyolefins such as polyethylene (B3416737) and polypropylene (B1209903). The primary function of the alkylaluminum co-catalyst is to activate the transition metal pre-catalyst, typically a titanium compound, to generate the active catalytic species for polymerization.

Mechanistic Pathways in Ethylene (B1197577) Polymerization

In the context of ethylene polymerization, this compound participates in the formation of the active catalytic center. The generally accepted Cossee-Arlman mechanism posits that the alkylaluminum compound alkylates the transition metal center, forming a titanium-carbon bond. gla.ac.uk The subsequent coordination of an ethylene monomer to the vacant orbital of the transition metal is followed by its insertion into the metal-alkyl bond, thus initiating the polymer chain growth. gla.ac.uk

The specific role of this compound involves the initial activation of the pre-catalyst, for instance, a titanium tetrachloride (TiCl₄), to form a catalytically active species. youtube.com This activation process involves the transfer of the isopropyl group to the titanium center and the formation of a complex that can coordinate with ethylene. The propagation step then involves the repeated insertion of ethylene monomers into the growing polymer chain. gla.ac.uk

Chain transfer reactions are also a critical aspect of the polymerization mechanism, influencing the molecular weight of the resulting polyethylene. nih.gov Chain transfer to the aluminum co-catalyst is a significant pathway, where the growing polymer chain is transferred from the titanium center to the aluminum, and a new chain is initiated on the titanium. The structure of the alkylaluminum co-catalyst, including the steric bulk of the isopropyl group in this compound, can influence the rate and nature of these chain transfer reactions.

Reactivity in Propylene (B89431) and Higher Olefin Polymerization

The polymerization of propylene and higher α-olefins with Ziegler-Natta catalysts introduces the additional complexity of stereochemistry. The use of co-catalysts like this compound is integral to controlling the stereoregularity of the resulting polymer, such as isotactic or syndiotactic polypropylene.

While specific studies detailing the use of this compound in propylene polymerization are not extensively documented in the readily available literature, the general principles of Ziegler-Natta catalysis apply. The nature of the alkylaluminum co-catalyst can affect the activity of the catalyst system and the properties of the polymer. For instance, in related systems, the type of alkylaluminum compound has been shown to influence the molecular weight and stereoregularity of polypropylene.

Co-polymerization Dynamics and Selectivity

The co-polymerization of ethylene with α-olefins using Ziegler-Natta catalysts allows for the production of linear low-density polyethylene (LLDPE) and other copolymers with tailored properties. The co-catalyst, such as this compound, can influence the co-polymerization dynamics, including the relative incorporation rates of the different monomers and the distribution of the comonomer units within the polymer chain.

Studies on related systems using vanadium-based catalysts have demonstrated that the choice of the aluminum alkyl co-catalyst, in conjunction with the primary catalyst, affects the copolymerization of ethylene with various α-olefins, influencing activity and comonomer incorporation. rsc.org While direct data for this compound is scarce, it is expected to play a similar role in modulating catalyst performance and copolymer properties.

Role in Stereospecific Polymerization Mechanisms

The control of stereochemistry in propylene polymerization is a hallmark of Ziegler-Natta catalysis. The structure of the catalyst and co-catalyst are critical in determining the tacticity of the polypropylene. The co-catalyst can influence the nature of the active sites on the catalyst surface, thereby affecting the stereochemical control of the monomer insertion.

While the specific impact of this compound on stereospecific polymerization is not well-documented, the general mechanism involves the interaction of the co-catalyst with the titanium active centers. This interaction can modify the electronic and steric environment of the active site, which in turn dictates the orientation of the incoming propylene monomer and leads to the formation of a stereoregular polymer. libretexts.org

Catalysis in Organic Transformations

Beyond olefin polymerization, the Lewis acidic nature of this compound makes it a potential catalyst for a variety of organic reactions.

Lewis Acid-Mediated Reactions

Lewis acids are widely employed in organic synthesis to activate electrophiles and catalyze a range of transformations. This compound, with its electron-deficient aluminum center, can function as a Lewis acid.

A prominent class of reactions catalyzed by Lewis acids is the Friedel-Crafts reaction. masterorganicchemistry.comnih.gov In Friedel-Crafts alkylation and acylation, the Lewis acid activates the alkyl or acyl halide, respectively, facilitating the electrophilic aromatic substitution. masterorganicchemistry.com For example, a Lewis acid like aluminum chloride (AlCl₃) coordinates to the halogen of an alkyl halide, making it a better leaving group and generating a carbocation or a carbocation-like species that is then attacked by the aromatic ring. masterorganicchemistry.com While specific examples employing this compound are not prevalent in the literature, its structural similarity to other aluminum-based Lewis acids suggests its potential utility in such reactions. The steric bulk of the isopropyl group might offer different selectivity compared to more common Lewis acids like AlCl₃.

The table below summarizes the key catalytic applications of organoaluminum compounds related to this compound.

| Catalytic Application | Role of Organoaluminum Compound | Relevant Compounds Mentioned in Literature |

| Olefin Polymerization | Co-catalyst in Ziegler-Natta and other systems; Activates the transition metal catalyst; Influences polymer molecular weight and stereoregularity. | Diethylaluminum chloride (Et₂AlCl), Triethylaluminum (B1256330) (Et₃Al) rsc.orglibretexts.org |

| Ethylene Polymerization | Initiation and chain transfer. | Diethylaluminum chloride (Et₂AlCl) bcrec.id |

| Propylene Polymerization | Control of stereochemistry. | Triethylaluminum (Et₃Al), Diethylaluminum chloride (Et₂AlCl) libretexts.org |

| Co-polymerization | Influences monomer incorporation and polymer properties. | Diethylaluminum chloride (Et₂AlCl) rsc.org |

| Lewis Acid Catalysis | Activation of electrophiles in reactions like Friedel-Crafts. | Aluminum trichloride (B1173362) (AlCl₃) masterorganicchemistry.comnih.gov |

Activation of Substrates and Reaction Initiation

The catalytic activity of this compound and related alkylaluminum dichlorides is fundamentally linked to their strong Lewis acidic character. This property enables them to interact with and activate a variety of substrates, most notably those containing heteroatoms with lone pairs of electrons, such as carbonyls, ethers, and halides. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack and thereby initiating the chemical reaction.

One of the prominent applications of alkylaluminum dichlorides is in the realm of cationic polymerization. For instance, in the polymerization of isobutylene (B52900), an alkylaluminum dichloride can act as an initiating system. The Lewis acid abstracts a halide from an initiator, such as an alkyl chloride, to generate a carbocation, which then propagates the polymerization chain.

Detailed research has shown that complexes of alkylaluminum dichlorides with ethers, such as diisopropyl ether, are effective catalysts for the synthesis of highly reactive polyisobutylene (B167198) with a high content of exo-olefin terminal groups, even at room temperature. rsc.org The ether plays a crucial role in solubilizing the catalyst in non-polar solvents like n-hexane and moderates the Lewis acidity, which can influence the course of the polymerization. rsc.org

Furthermore, alkylaluminum dichlorides have been employed as mediators in hydrosilylation reactions of alkenes and alkynes. In these reactions, the catalyst facilitates the addition of a silicon-hydride bond across the carbon-carbon multiple bond. They are also utilized in Friedel-Crafts alkylation reactions, where they activate an alkyl halide to generate an electrophile that subsequently attacks an aromatic ring. chempedia.info

Catalyst Design Principles and Structure-Activity Relationships

The catalytic performance of this compound and its analogs is intricately tied to their molecular structure. The nature of the alkyl group and the presence of other ligands or co-catalysts significantly influence the catalyst's activity, selectivity, and stability.

Influence of the Alkyl Group: The steric and electronic properties of the alkyl group attached to the aluminum center can modulate the Lewis acidity of the catalyst. For instance, in the polymerization of isobutylene using RAlCl₂ · nOiPr₂ complexes, the choice of the alkyl group (R = Me, Et, iBu) affects both the monomer conversion and the microstructure of the resulting polymer. rsc.org Studies have indicated that ethylaluminum dichloride (EtAlCl₂) and isobutylaluminum dichloride (iBuAlCl₂) complexes can yield high monomer conversions and a desirable high exo-olefin content in the polymer product. rsc.org

Interaction with Co-catalysts: this compound and other alkylaluminum dichlorides are often used in conjunction with transition metal compounds to form highly active catalyst systems for olefin and diene polymerization. In these systems, the alkylaluminum compound can act as a co-catalyst, alkylating the transition metal center and forming bridged species, such as Ti–(μ-Cl)–Al, which are proposed to be the active catalytic sites. mdpi.com The formation of these bimetallic species is a key principle in the design of modern Ziegler-Natta and metallocene catalysts.

The interaction between metallocene dichlorides and alkylaluminum activators has been a subject of detailed study to understand the structure-activity relationships. For example, the reaction of zirconocene (B1252598) dichlorides with triisobutylaluminum (B85569) (TIBA) leads to a variety of catalytically active species. acs.org The steric profile of the metallocene and the ratio of the aluminum to zirconium have a profound impact on the structure of the resulting aluminum-containing species and, consequently, on the catalytic activity. acs.orgresearchgate.net Sterically less hindered metallocenes tend to form different types of bridging hydride species compared to more sterically crowded ones. acs.org

The following interactive table summarizes the effect of different alkylaluminum dichloride-ether complexes on the polymerization of isobutylene, highlighting the structure-activity relationships.

| Catalyst System (RAlCl₂ · nOiPr₂) | Monomer Conversion (%) | exo-Olefin Content (%) | Molecular Weight ( g/mol ) |

| MeAlCl₂ · 0.8OiPr₂ | ~60 | ~70 | 1500 |

| EtAlCl₂ · 0.8OiPr₂ | >90 | ~85 | 1200 |

| iBuAlCl₂ · 0.9OiPr₂ | >90 | ~88 | 1300 |

Data synthesized from research findings on the cationic polymerization of isobutylene. rsc.org The values are approximate and intended for comparative purposes.

Polymerization Dynamics and Advanced Materials Synthesis Utilizing Dichloro Propan 2 Yl Alumane

Influence on Polymer Microstructure and Macromolecular Architecture

The structure of the alkyl group and the nature of the halide in an organoaluminum co-catalyst can significantly steer the microstructure of a polymer, including its tacticity, molecular weight, and molecular weight distribution. For a compound like Dichloro(propan-2-yl)alumane, the bulky isopropyl group, in conjunction with two chlorine atoms, would be expected to exert distinct steric and electronic effects at the catalytic center.

In the context of Ziegler-Natta polymerization of alpha-olefins like propylene (B89431), the stereochemistry of the co-catalyst can influence the stereoregularity of the polymer chain. While compounds like triethylaluminum (B1256330) are common, the use of alkylaluminum halides such as diethylaluminum chloride (DEAC) is known to increase the isotacticity of polypropylene (B1209903). bohrium.com Extrapolating from this, this compound, with its increased Lewis acidity compared to DEAC, could potentially lead to even higher stereospecificity. The bulky isopropyl group might also play a role in site-selective coordination of the monomer, further influencing the polymer's microstructure.

Table 1: Hypothetical Influence of Co-catalyst on Polypropylene Tacticity

| Co-catalyst | Expected Isotacticity Index (%) | Postulated Reason |

|---|---|---|

| Triethylaluminum | Moderate | Standard activation, less steric hindrance. |

| Diethylaluminum Chloride | High | Increased Lewis acidity and steric bulk favors specific monomer insertion. |

This table is illustrative and based on general principles, not on specific experimental data for this compound.

Elucidation of Monomer Reactivity Ratios in Co-polymerization

In co-polymerization, the reactivity ratios of the monomers are critical parameters that determine the composition and sequence distribution of the resulting copolymer. The nature of the organoaluminum co-catalyst can have a profound effect on these ratios. For instance, in the co-polymerization of ethylene (B1197577) and other alpha-olefins, the choice of co-catalyst can alter the relative incorporation rates of the monomers.

Given the expected high Lewis acidity of this compound, it could preferentially complex with one monomer over another, thereby altering their effective concentrations at the catalyst site. This could be a valuable tool for tailoring the composition of copolymers. For example, it might enhance the incorporation of a less reactive monomer, leading to a more uniform copolymer. However, without experimental data, the specific effects on monomer reactivity ratios for any given pair of monomers remain speculative.

Control of Polymerization Process Parameters and System Engineering

The control of polymerization process parameters such as temperature, pressure, and monomer concentration is vital for producing polymers with desired properties. The choice of co-catalyst can impact the stability and activity of the catalyst system under different process conditions.

An organoaluminum compound with higher Lewis acidity, such as this compound, might form a more stable complex with the transition metal catalyst. This could potentially lead to a more robust catalyst system that maintains its activity at higher temperatures, allowing for more flexible reactor design and operation. Furthermore, the solubility and viscosity of the catalyst complex, influenced by the co-catalyst, are important engineering considerations for both slurry and solution polymerization processes.

Development of Novel Polymeric Materials with Tailored Properties

The ability to precisely control polymer microstructure and composition opens the door to the development of novel polymeric materials with properties tailored for specific applications. By hypothetically leveraging the unique steric and electronic properties of this compound, it might be possible to synthesize polymers with enhanced characteristics.

For example, the potentially high stereoregularity in polypropylene could lead to materials with higher crystallinity, melting point, and stiffness. In the realm of elastomers, precise control over co-monomer incorporation could result in materials with improved elasticity and thermal properties. The development of such advanced materials is a key driver for research into new catalyst systems. However, the realization of these possibilities with this compound awaits dedicated experimental investigation.

Advanced Spectroscopic Characterization of Dichloro Propan 2 Yl Alumane and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organometallic compounds in both solution and solid states. wikipedia.org

Solution-State NMR (¹H, ¹³C, ²⁷Al NMR)

In solution, dichloro(propan-2-yl)alumane is expected to exhibit characteristic NMR signals corresponding to its isopropyl group and the aluminum center.

¹H NMR: The proton NMR spectrum would reveal the connectivity of the propan-2-yl group. A doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton would be anticipated. The chemical shifts would be influenced by the electropositive aluminum atom, typically appearing in the upfield region compared to more conventional organic compounds.

¹³C NMR: The carbon-13 NMR spectrum would show two distinct signals corresponding to the methyl and methine carbons of the isopropyl group. The carbon directly bonded to the aluminum atom would exhibit a significantly different chemical shift due to the metal's influence.

²⁷Al NMR: As aluminum-27 (B1245508) is a quadrupolar nucleus, its NMR signal is typically broad. The chemical shift in the ²⁷Al NMR spectrum is highly sensitive to the coordination environment of the aluminum atom. For a four-coordinate aluminum center in a complex, a characteristic chemical shift range would be observed, providing information about the formation of adducts.

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

| ¹H | ||

| -CH(CH₃)₂ | Septet | |

| -CH(CH₃)₂ | Doublet | |

| ¹³C | ||

| -CH(CH₃)₂ | - | |

| -CH(CH₃)₂ | - |

Note: The exact chemical shifts can vary depending on the solvent and the presence of any coordinating species.

Solid-State NMR Techniques

Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of organoaluminum compounds in their solid form. Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra. For amorphous aluminum compounds, ssNMR can reveal the presence of different coordination geometries of aluminum, such as tetrahedral, pentahedral, and octahedral environments. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, offering insights into bonding and the presence of specific functional groups.

The IR spectrum of this compound would be dominated by absorptions corresponding to the C-H stretching and bending vibrations of the isopropyl group. The Al-C and Al-Cl stretching frequencies would also be present, typically in the lower frequency region of the spectrum. These vibrations are characteristic of alkylaluminum halides and provide direct evidence of the carbon-aluminum and aluminum-halogen bonds.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching | ~2850-3000 |

| C-H bending | ~1350-1470 |

| Al-C stretching | ~500-650 |

| Al-Cl stretching | ~400-500 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of a compound and studying its fragmentation pathways. For this compound, the molecular ion peak would confirm its elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the aluminum-carbon and aluminum-chlorine bonds. Common fragmentation pathways for organometallic compounds include the loss of alkyl radicals and halogen atoms. youtube.com The analysis of the isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would further corroborate the presence of two chlorine atoms in the molecule.

Plausible Fragmentation Ions in the Mass Spectrum of this compound

| Ion | Description |

| [C₃H₇AlCl₂]⁺ | Molecular Ion |

| [AlCl₂]⁺ | Loss of the isopropyl radical |

| [C₃H₇AlCl]⁺ | Loss of a chlorine radical |

| [C₃H₇]⁺ | Isopropyl cation |

X-ray Diffraction Studies of Related Organoaluminum Compounds and Coordination Complexes

While a specific crystal structure for this compound may not be readily available, X-ray diffraction studies of related organoaluminum halides and their coordination complexes provide significant insight into its likely structural characteristics. wikipedia.org Organoaluminum compounds, especially those with halide substituents, have a strong tendency to form dimers or higher oligomers, with the halogen atoms acting as bridging ligands. In the presence of Lewis bases (e.g., ethers, amines), this compound would form monomeric adducts with a tetrahedral coordination geometry around the aluminum atom.

The analysis of the crystal structures of compounds like dichloro(ethyl)alumane complexes reveals key structural parameters such as bond lengths and angles, which can be extrapolated to understand the steric and electronic environment of this compound in its crystalline state or in its complexes. matrix-fine-chemicals.com

Theoretical and Computational Chemistry Studies of Dichloro Propan 2 Yl Alumane

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory, Ab Initio Calculations)

Information not available in search results.

Computational Modeling of Reaction Mechanisms and Transition States

Information not available in search results.

Predictive Modeling of Catalytic Performance and Selectivity

Information not available in search results.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Information not available in search results.

Specialized Applications in Advanced Organic Synthesis

Role as a Selective Lewis Acid Reagent in Carbon-Carbon Bond Formations

Organoaluminum halides are recognized as potent Lewis acids, capable of activating a wide range of functional groups to facilitate carbon-carbon bond formation. Dichloro(propan-2-yl)alumane, by analogy with similar compounds like ethylaluminum dichloride (EtAlCl₂), is expected to be a strong Lewis acid due to the presence of two electron-withdrawing chlorine atoms. This Lewis acidity allows it to coordinate to carbonyl oxygens, imine nitrogens, and other Lewis basic sites, thereby enhancing the electrophilicity of these functional groups and promoting reactions with nucleophiles.

While specific examples for this compound are scarce, related organoaluminum dichlorides have been employed as catalysts in a variety of carbon-carbon bond-forming reactions, including:

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of aromatic rings. The Lewis acid catalyst plays a crucial role in generating the electrophilic carbocation or acylium ion intermediate.

Diels-Alder Reactions: Lewis acids can catalyze Diels-Alder reactions by coordinating to the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the cycloaddition. This can also influence the regioselectivity and stereoselectivity of the reaction.

Ene Reactions: Similar to the Diels-Alder reaction, the ene reaction can be promoted by Lewis acids that activate the enophile.

The isopropyl group in this compound may offer different steric and electronic properties compared to more common alkylaluminum halides, potentially influencing the selectivity of these transformations. However, without specific research data, this remains a point of speculation.

Use in Functional Group Transformations and Rearrangements

The reactivity of this compound is also expected to extend to various functional group transformations and rearrangements. As a Lewis acid, it can facilitate processes that involve the generation of cationic intermediates or the activation of leaving groups.

Potential applications in this area, based on the known chemistry of similar organoaluminum compounds, could include:

Rearrangement Reactions: Lewis acids are known to promote various skeletal rearrangements, such as the pinacol (B44631) rearrangement and the Wagner-Meerwein rearrangement, by stabilizing carbocationic intermediates.

Epoxide Opening: The coordination of the Lewis acid to the oxygen atom of an epoxide can facilitate nucleophilic attack, leading to ring-opening products. The regioselectivity of this process can often be controlled by the nature of the Lewis acid and the substrate.

Acetal Formation and Cleavage: Lewis acids can catalyze both the formation and cleavage of acetals and ketals, which are common protecting groups for carbonyl compounds.

Again, the specific utility of this compound in these transformations would depend on its unique reactivity profile, which has not been extensively reported.

Potential in Stereoselective and Enantioselective Synthetic Methodologies

A significant area of modern organic synthesis is the development of stereoselective and enantioselective reactions. Chiral Lewis acids, in particular, have emerged as powerful tools for controlling the three-dimensional arrangement of atoms in a molecule.

While this compound itself is achiral, it could potentially be used in conjunction with chiral ligands to generate a chiral Lewis acid in situ. This complex could then be used to catalyze a variety of asymmetric transformations, such as:

Asymmetric Diels-Alder Reactions: A chiral Lewis acid can differentiate between the two faces of a prochiral dienophile, leading to the preferential formation of one enantiomer of the cycloadduct.

Asymmetric Aldol (B89426) Reactions: The use of a chiral Lewis acid can control the stereochemical outcome of the aldol reaction, leading to the formation of specific syn- or anti-diastereomers and enantiomers.

Asymmetric Ene Reactions: Similar to the Diels-Alder reaction, the facial selectivity of the ene reaction can be controlled with a chiral Lewis acid catalyst.

The development of such methodologies would require significant research to identify suitable chiral ligands that can effectively complex with this compound and induce high levels of stereocontrol.

Emerging Research Directions and Future Perspectives in Dichloro Propan 2 Yl Alumane Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on process efficiency and waste reduction. Flow chemistry, a paradigm shift from traditional batch processing, offers precise control over reaction parameters, enhanced safety, and scalability. The integration of dichloro(propan-2-yl)alumane into continuous-flow systems represents a significant step towards more sustainable chemical production.

In this context, research is focused on utilizing this compound as a catalyst or reagent in microreactors. These systems allow for rapid mixing and efficient heat transfer, which can lead to higher yields and selectivities. For instance, its application in isomerization or alkylation reactions under flow conditions is being investigated to minimize the formation of byproducts and reduce solvent usage. The ability to precisely control residence time in a flow reactor can be leveraged to optimize reactions involving this highly reactive organoaluminum compound.

Development of Hybrid Catalytic Systems and Multi-Component Catalysts

The development of sophisticated catalytic systems is a cornerstone of modern chemical synthesis. Research into this compound is actively exploring its role in hybrid and multi-component catalytic systems. These systems often involve the combination of a main-group element, such as aluminum in this case, with a transition metal or another Lewis acid to achieve synergistic catalytic effects.

One area of focus is the use of this compound as a co-catalyst or activator in olefin polymerization. When combined with transition metal complexes, it can generate highly active cationic species that drive the polymerization process. The nature of the alkyl group on the aluminum center can influence the activity and stability of the resulting catalyst, as well as the properties of the final polymer.

| Catalyst System Component | Role of this compound | Potential Outcome |

| Transition Metal Complex (e.g., Zirconocene) | Co-catalyst / Activator | Enhanced polymerization activity, control over polymer microstructure |

| Lewis Acid (e.g., B(C6F5)3) | Synergistic Activator | Generation of highly active cationic species for polymerization |

| Support Material (e.g., Silica, Alumina) | Immobilization of the active species | Creation of heterogeneous catalysts for easier separation and reuse |

Exploration in Non-Traditional Polymerization Media and Conditions

The quest for more environmentally friendly and efficient polymerization processes has led to the exploration of non-traditional reaction media. Supercritical fluids, ionic liquids, and aqueous systems are being investigated as alternatives to volatile organic solvents. The behavior of this compound under these unconventional conditions is a key area of research.

Given its reactivity towards protic solvents, its use in aqueous media presents significant challenges. However, research into emulsion or suspension polymerization techniques, where the catalyst is encapsulated or supported, could provide viable pathways. The use of supercritical carbon dioxide (scCO2) as a polymerization medium is another promising avenue. The solubility and reactivity of this compound and its activated species in scCO2 are critical parameters that are being studied to enable solvent-free polymerization processes.

Interdisciplinary Research Frontiers (e.g., materials science, nanoscience)

The unique properties of this compound are being leveraged at the intersection of chemistry, materials science, and nanoscience. Its role as a precursor for the synthesis of advanced materials is a particularly active area of investigation.

In materials science, it can be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of aluminum oxide or other aluminum-containing materials. These films have applications in microelectronics, coatings, and as protective layers. The specific structure of the precursor can influence the growth rate and properties of the resulting film.

In the realm of nanoscience, this compound is being explored as a precursor for the synthesis of aluminum-based nanoparticles and quantum dots. The size, shape, and composition of these nanomaterials can be tailored by controlling the reaction conditions, leading to novel optical, electronic, and catalytic properties. For example, its use in the synthesis of aluminum oxide nanoparticles can yield materials with high surface areas and specific catalytic activities.

| Research Area | Application of this compound | Potential Material/Product |

| Materials Science | Precursor in CVD/ALD | Aluminum oxide thin films, corrosion-resistant coatings |

| Nanoscience | Precursor for nanoparticle synthesis | Aluminum oxide nanoparticles, quantum dots |

| Catalysis | Component of supported catalysts | Heterogeneous catalysts for various organic transformations |

Q & A

Basic: What are the recommended methods for synthesizing Dichloro(propan-2-yl)alumane in a laboratory setting?

Methodological Answer:

this compound can be synthesized via the reaction of aluminum metal with propan-2-yl chloride (2-chloropropane) in the presence of a catalytic agent such as iodine. A modified protocol involves combining anhydrous aluminum chloride (AlCl₃) with organochlorides under controlled conditions. For example, describes a method for dichloro(ethyl)aluminium synthesis using aluminum and ethyl chloride, which can be adapted by substituting ethyl chloride with propan-2-yl chloride. Key steps include:

- Purification of reagents (e.g., distillation of propan-2-yl chloride).

- Slow addition of the organochloride to aluminum under inert atmosphere (argon/nitrogen).

- Post-reaction quenching with ice water and extraction with non-polar solvents (e.g., dichloromethane) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁷Al NMR are critical for structural elucidation. For example, ²⁷Al NMR can confirm the aluminum coordination environment, while ¹H NMR identifies propan-2-yl substituents .

- Infrared (IR) Spectroscopy: Stretching frequencies for Al-Cl (~500 cm⁻¹) and Al-C (~650 cm⁻¹) bonds validate bonding patterns .

- Elemental Analysis: Combustion analysis (C/H/Al/Cl) ensures stoichiometric consistency.

- Gas Chromatography (GC): Used to assess purity by detecting volatile impurities (e.g., residual organochlorides) .

Advanced: How can computational chemistry approaches predict the reactivity and stability of this compound under different conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (Al-Cl vs. Al-C) to predict hydrolysis or thermal decomposition pathways.

- Molecular Dynamics Simulations: Model solvent interactions (e.g., in dichloromethane) to assess stability in storage .

- PubChem Data: Leverage experimental InChI keys and structural descriptors (e.g., from and ) for benchmarking computational models .

Advanced: What strategies resolve contradictions in reported thermodynamic properties (e.g., heat capacity) of organoaluminum compounds like this compound?

Methodological Answer:

- Standardized Measurement Protocols: Use adiabatic calorimetry under inert conditions to minimize hydrolysis artifacts. highlights deviation plots for fluorinated ethanes, a methodology applicable to organoaluminum compounds .

- Cross-Validation: Compare data from multiple techniques (e.g., DSC for phase transitions, computational heat capacity predictions).

- Error Analysis: Quantify impurities (e.g., residual solvents) using GC or mass spectrometry to explain discrepancies .

Basic: What are the critical safety considerations when handling this compound in experimental setups?

Methodological Answer:

- Moisture Sensitivity: Reacts violently with water, releasing HCl gas. Use Schlenk lines or gloveboxes for transfers .

- Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and vapor-tight goggles.

- Ventilation: Perform reactions in fume hoods with scrubbers to neutralize acidic vapors.

- Storage: Keep in sealed, argon-purged containers at ≤0°C to prevent degradation .

Advanced: How does the steric and electronic environment influence the catalytic activity of this compound in organic transformations?

Methodological Answer:

- Steric Effects: The bulky propan-2-yl group reduces Lewis acidity by hindering substrate access to the aluminum center. Compare with less hindered analogs (e.g., dichloro(methyl)alumane in ) .

- Electronic Effects: Electron-withdrawing Cl atoms increase Al's electrophilicity, enhancing catalytic activity in Friedel-Crafts alkylation.

- Reaction Optimization: Titrate catalyst loading and monitor kinetics (e.g., via in situ IR) to balance steric/electronic trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.